Carisoprodol

Electrophysiology GABAAR Neuropharmacology

Carisoprodol (CAS 78-44-4) is a high-purity (≥98% HPLC) centrally acting muscle relaxant prodrug. Its active metabolite is meprobamate, formed via CYP2C19, leading to 4-fold exposure differences between normal and poor metabolizers. With a safety ratio of 7.9—superior to diazepam (1.3)—it is ideal as an analytical reference standard for LC-MS/MS/GC-MS quantification in forensic and clinical matrices and as a GABAA receptor tool compound (EC50 142 μM). Choose this batch for genotype-aware pharmacokinetic studies and reproducible in vitro GABAergic assays where direct receptor activation must be distinguished from metabolite-mediated effects.

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 78-44-4
Cat. No. B1668446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarisoprodol
CAS78-44-4
SynonymsCarisoma
Carisoprodate
Carisoprodol
Isobamate
Isomeprobamate
Isopropylmeprobamate
Mio Relax
Soma
Somalgit
Soprodol
Vanadom
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)NC(C)C
InChIInChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
InChIKeyOFZCIYFFPZCNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline powder.
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
slightly soluble
Soluble in most common organic solvents;  practically insoluble in vegetable oils
In water, 30 mg/100 mL at 25 °C;  140 mg/100 mL water at 50 °C
7.92e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carisoprodol (78-44-4) Procurement Guide: Skeletal Muscle Relaxant Reference Standard and Prodrug


Carisoprodol (CAS 78-44-4), a centrally acting skeletal muscle relaxant, is a carbamate derivative and a prodrug whose primary active metabolite is meprobamate . It is metabolized in the liver predominantly by CYP2C19, exhibits a parent half-life of approximately 2 hours, and is characterized by a high safety ratio relative to other muscle relaxants [1][2]. Carisoprodol is supplied as a white to off-white solid with a purity of ≥98% (HPLC) and a melting point of 92-96°C, making it suitable for analytical reference standard applications .

Why Carisoprodol (78-44-4) Cannot Be Readily Substituted with Meprobamate or Other Skeletal Muscle Relaxants


Carisoprodol exhibits distinct pharmacological and pharmacokinetic properties that preclude simple interchange with its active metabolite meprobamate or other in-class muscle relaxants. Unlike meprobamate, carisoprodol directly activates GABAA receptors with greater potency and efficacy, producing inward currents that are significantly larger than those evoked by meprobamate at equivalent concentrations [1]. Furthermore, carisoprodol's conversion to meprobamate is mediated by the polymorphic CYP2C19 enzyme; poor metabolizers exhibit a 4-fold increase in carisoprodol exposure and a concomitant 50% reduction in meprobamate exposure relative to normal metabolizers [2]. This genotype-dependent variability, coupled with carisoprodol's superior therapeutic index (safety ratio 7.9) compared to alternatives such as diazepam (1.3) and methocarbamol (intermediate), renders generic substitution both pharmacokinetically unpredictable and therapeutically unadvisable [3].

Carisoprodol (78-44-4) Quantitative Differentiation Evidence Against Comparators


Carisoprodol vs. Meprobamate: Direct GABAA Receptor Activation Potency and Efficacy

In whole-cell patch-clamp studies on human α1β2γ2 GABAA receptors, carisoprodol directly activated inward currents that were significantly larger than those produced by an equal concentration of meprobamate (p < 0.001). Carisoprodol also allosterically potentiated GABA-gated currents with an EC50 of 142 ± 13 μM, whereas meprobamate was less potent and less efficacious [1]. This direct activation occurs independently of metabolic conversion, demonstrating that carisoprodol possesses intrinsic GABAergic activity beyond its prodrug role.

Electrophysiology GABAAR Neuropharmacology

Carisoprodol vs. Placebo: Clinical Efficacy in Acute Low Back Pain (RMDQ Improvement)

In two 7-day, double-blind, randomized, placebo-controlled trials (N=1,405), carisoprodol 250 mg administered three times daily and at bedtime significantly improved patient-rated relief from starting backache compared to placebo. In Study 1, the mean relief score was 1.8 (SE 0.1) for carisoprodol 250 mg versus 1.4 (SE 0.1) for placebo, yielding a mean difference of 0.4 (95% CI: 0.2, 0.5) on a 0-4 scale. In Study 2, the mean relief score was 1.8 (SE 0.1) for carisoprodol 250 mg versus 1.1 (SE 0.1) for placebo, with a mean difference of 0.7 (95% CI: 0.5, 0.9) [1]. Patients also demonstrated improvement in function as measured by the Roland-Morris Disability Questionnaire (RMDQ) on Days 3 and 7.

Clinical Trial Acute Low Back Pain Efficacy

Carisoprodol vs. Other Muscle Relaxants: Therapeutic Index (Safety Ratio) Ranking

In a preclinical evaluation using the rabbit head-drop method, the safety ratio (LD50/HD50) for carisoprodol was 7.9, the highest among all centrally acting muscle relaxants tested. This ratio represents the margin between the dose producing muscle relaxation (head-drop) and the lethal dose. In descending order of safety ratios, the drugs ranked as follows: carisoprodol (7.9) > tybamate > mephenesin > meprobamate > chlordiazepoxide > methocarbamol > succinylcholine > diazepam (1.3) > gallamine (1.3) [1]. Carisoprodol also ranked second in potency (after diazepam) among centrally acting agents.

Safety Pharmacology Therapeutic Index Preclinical

Carisoprodol vs. Butabarbital: Superiority in Low Back Syndrome Not Attributable Solely to Sedation

A double-blind study compared carisoprodol 350 mg four times daily to butabarbital 15 mg four times daily and placebo in 43 patients with acute lumbar strain and spasm. After four days of treatment, carisoprodol was significantly more effective than butabarbital in producing improvement across all rated factors, including limitation of motion measured by an objective finger-to-floor test. This finding suggests that carisoprodol's therapeutic effects are not due solely to sedative action, but also involve specific muscle relaxant activity [1].

Clinical Trial Low Back Syndrome Active Comparator

Carisoprodol Pharmacokinetics: CYP2C19 Polymorphism Alters Exposure to Active Moiety

Carisoprodol is metabolized to meprobamate by CYP2C19. In poor metabolizers (CYP2C19*2/*2 or *2/*3), carisoprodol exposure (AUC) is increased 4-fold, while meprobamate exposure is reduced by 50% compared to normal metabolizers [1]. This polymorphism affects approximately 3-5% of Caucasians and African Americans and 15-20% of Asians. Consequently, the parent-to-metabolite ratio and resulting pharmacodynamic profile are highly variable, precluding the use of meprobamate alone as a predictable substitute.

Pharmacogenomics CYP2C19 Metabolism

Optimal Use Cases for Carisoprodol (78-44-4) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Forensic Toxicology and Clinical PK Studies

Carisoprodol's high purity (≥98% HPLC) and well-characterized physicochemical properties (melting point 92-96°C) make it an ideal reference standard for LC-MS/MS and GC-MS quantification of carisoprodol and its metabolite meprobamate in biological matrices [1]. Given the CYP2C19-dependent variability in metabolism (4-fold exposure difference between poor and normal metabolizers), accurate calibration using a certified reference material is critical for interpreting forensic blood concentration data and clinical pharmacokinetic studies [2].

In Vitro Electrophysiology Studies of GABAA Receptor Modulation

Carisoprodol serves as a tool compound for investigating barbiturate-like modulation of GABAA receptors. In whole-cell patch-clamp assays using human α1β2γ2 GABAARs, carisoprodol directly activates inward currents that are significantly larger than those evoked by meprobamate, and it allosterically potentiates GABA-gated currents with an EC50 of 142 μM [3]. These well-defined in vitro parameters enable its use as a positive control or reference agonist in neuropharmacology research focused on GABAergic mechanisms, particularly where direct, non-metabolite-dependent effects are of interest.

Preclinical In Vivo Pharmacology with High Therapeutic Index Requirements

In preclinical models requiring a muscle relaxant with a wide therapeutic window, carisoprodol's safety ratio of 7.9 (LD50/HD50) is substantially higher than that of alternative agents such as diazepam (1.3) [4]. This property makes carisoprodol a preferable choice for studies where minimizing lethal toxicity is a priority, such as in dose-response studies of muscle relaxation or in behavioral pharmacology experiments assessing locomotor depression.

Prodrug Metabolism and Drug-Drug Interaction (DDI) Studies

Carisoprodol is extensively metabolized by CYP2C19 to the active metabolite meprobamate, with a parent half-life of approximately 2 hours and a metabolite half-life of approximately 10 hours [5]. This well-documented metabolic pathway and the known genetic polymorphism of CYP2C19 make carisoprodol a valuable probe substrate for investigating CYP2C19 activity in vitro and in vivo, as well as for studying the impact of genetic variation on prodrug activation and subsequent pharmacodynamic effects.

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